molecular formula C3H5NO2 B7893792 2-Propenamide, N-hydroxy- CAS No. 1609-28-5

2-Propenamide, N-hydroxy-

Cat. No.: B7893792
CAS No.: 1609-28-5
M. Wt: 87.08 g/mol
InChI Key: HQVFKSDWNYVAQD-UHFFFAOYSA-N
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Description

2-Propenamide, N-hydroxy- refers to a class of acrylamide derivatives where a hydroxyl (-OH) group is directly attached to the amide nitrogen. These compounds are structurally characterized by the acrylamide backbone (CH₂=CH-CONH₂) modified with an N-hydroxy substituent. A notable example is 2-Propenamide, N-hydroxy-3-phenyl- (CAS 3669-32-7), which incorporates a phenyl group at the β-carbon (C3) of the acrylamide chain . Its molecular formula is C₉H₉NO₂ (MW: 163.17 g/mol), and it is also known as cinnamohydroxamic acid, highlighting its hydroxamic acid nature .

N-hydroxy-2-propenamides are critical in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors, where the N-hydroxy group chelates zinc ions in enzyme active sites . They also exhibit antioxidant properties due to radical-scavenging capabilities .

Properties

IUPAC Name

N-hydroxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFKSDWNYVAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26568-89-8
Details Compound: 2-Propenamide, N-hydroxy-, homopolymer
Record name 2-Propenamide, N-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26568-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80502259
Record name N-Hydroxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-28-5
Record name N-Hydroxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Crystalline Form-M Synthesis

Crystalline Form-M of 2-(E)-N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide is obtained through a three-step process:

  • Dissolution : The compound is dissolved in a solvent mixture (e.g., tetrahydrofuran/methanol) at 25–30°C.

  • Precipitation : The solution is cooled to -20–25°C, inducing crystallization.

  • Filtration : The precipitated solid is filtered and washed with water.

Critical Parameters :

  • Solvents : Tetrahydrofuran, methanol, or dimethylformamide (DMF).

  • Temperature Range : -20°C to 30°C for dissolution and precipitation.

  • Yield : >85% purity confirmed via HPLC.

Crystalline Form-S and Form-N

Form-S and Form-N are synthesized using n-heptane or DMF as anti-solvents:

  • Form-S : DMF is added to the lactate salt, stirred at 25°C, and filtered.

  • Form-N : n-Heptane induces crystallization at 0–5°C, yielding a stable polymorph.

Table 1: Solvent Systems for Crystalline Forms

FormSolventAnti-SolventTemperature (°C)Purity (%)
MTHF/MeOHWater-20–2592
SDMFNone25–3089
NTHF/MeOHn-Heptane0–591

Reductive Coupling of Oxime Intermediates

Oxime Formation and Hydrogenation

A patent by EP0495756B1 details the reductive coupling of oxime intermediates derived from aldehydes and hydroxylamine hydrochloride:

  • Oxime Synthesis : Aldehydes react with hydroxylamine hydrochloride (0.5–1.0 eq) in methanol/ethyl acetate.

  • Hydrogenation : The oxime is reduced under H₂ (1.05–4.2 kg/cm²) using Pt/C or Pd/C catalysts at 15–30°C.

  • Isolation : The hydrochloride salt is treated with aqueous K₂CO₃ to liberate the free base.

Example : Hexanal (50 mmol) and hydroxylamine hydrochloride (28 mmol) yield N,N-di-n-hexylhydroxylamine (51% yield) after 5 hours of hydrogenation.

Amorphous Form Preparation via Solvent Removal

Rotational Distillation and Spray Drying

The amorphous form of 2-(E)-N-hydroxypropenamide derivatives is produced using:

  • Rotary Evaporation : Solvents (e.g., THF, methanol) are removed at 25–100°C under reduced pressure.

  • Spray Drying : Aqueous solutions are atomized at 90°C, forming amorphous particles with <5% crystallinity.

Advantages :

  • Avoids thermal degradation seen in melt extrusion.

  • Scalable for industrial production.

Hydrogenation and Catalytic Methods

Pt/C-Catalyzed Reactions

Platinum on carbon (5% Pt/C) is preferred for reductive amination:

  • Conditions : 2.8–3.15 kg/cm² H₂, 20–25°C.

  • Substrates : Long-chain aldehydes (e.g., dodecanal, hexadecanal).

Table 2: Catalytic Hydrogenation Performance

SubstrateCatalystTime (h)Yield (%)Purity (%)
Dodecanal5% Pt/C55193
Hexadecanal5% Pt/C24890

Purification and Isolation Techniques

Anti-Solvent Precipitation

Adding n-heptane or water to reaction mixtures forces precipitation:

  • n-Heptane : Reduces solubility of hydrophobic intermediates.

  • Water : Enhances crystallization of polar derivatives.

Filtration and Drying

  • Buchner Filtration : Removes catalysts (e.g., Pt/C) and impurities.

  • Lyophilization : Freeze-drying aqueous solutions preserves thermolabile compounds.

Chemical Reactions Analysis

Key Reactions

  • Hydroxamic Acid Formation :
    N-hydroxypropenamides are synthesized via condensation of propenoic acid derivatives with hydroxylamine. For example, 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides were prepared by reacting 3-(4-aroyl-pyrrolyl)propenoic acids with hydroxylamine under neutral conditions (Figure 1) .

    R-COOCH2CH2COOH+NH2OHR-CO-NHOH+byproducts\text{R-COO} \text{CH}_2\text{CH}_2\text{COOH} + \text{NH}_2\text{OH} \rightarrow \text{R-CO-NHOH} + \text{byproducts}
  • Chain Modifications :
    Substitutions on the ethene linker (e.g., methylene, ethylene, or 1,3-butadiene chains) significantly impact HDAC inhibitory activity. For instance:

    • Replacing the ethene chain with a 1,3-butadienyl moiety increased potency (IC₅₀ = 0.77 μM vs. 3.8 μM for unmodified 1a ) .

    • Saturated analogs (e.g., CH₂-CH₂ chains) reduced activity by 10-fold compared to unsaturated counterparts .

Table 1: Impact of Chain Modifications on HDAC Inhibition

CompoundChain TypeIC₅₀ (μM)Relative Potency vs. SAHA
1a Ethene3.80.1×
2f 1,3-Butadiene0.770.5×
3a Ethylene spacer0.0431.0× (equipotent)
7h Saturated chain36.80.01×

Biochemical Reactions: HDAC Inhibition

N-hydroxypropenamides act as zinc-binding HDAC inhibitors , interacting with the enzyme’s active site. Key findings include:

  • Structure-Activity Relationships (SAR) :

    • Substituents on the pyrrole-C4 position (e.g., benzoyl, cinnamoyl) enhance potency. Compound 3a (IC₅₀ = 0.043 μM) matched SAHA’s activity .

    • Electron-withdrawing groups (e.g., NO₂, Cl) marginally improved inhibition compared to electron-donating groups (e.g., OCH₃) .

Table 2: HDAC Inhibitory Activity of Select Derivatives

CompoundR Group (C4 Position)IC₅₀ (μM)HDAC Inhibition (%) at 30 μM
7a H3.886
7b Cl2.487
7e CH₃1.986.4
7g N(CH₃)₂2.488

Salt Formation and Stability

  • Pharmaceutical Salts :
    The free base of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide forms crystalline salts (e.g., hydrochloride, lactate) via acid-base reactions. For example:

    • Hydrochloride Salt : Suspension in ethanol with HCl yielded a stable crystalline product .

    • Lactate Salt : Improved solubility and bioavailability compared to the free base .

Biological Activity and Degradation

  • Antiproliferative Effects :

    • IN-2001 (3-(4-dimethylaminophenyl)-N-hydroxy-2-propenamide) induced G₂/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells (IC₅₀ < 10 μM), outperforming SAHA .

    • Mechanistic studies linked activity to p21WAF1 upregulation and histone hyperacetylation .

  • Metabolic Stability :
    Hydroxamic acid derivatives are prone to hydrolysis in vivo, but structural rigidification (e.g., cyclization) improved metabolic stability in analogs like 4a–d .

Scientific Research Applications

Case Study: MCF-7 Human Breast Cancer Cells

A pivotal study investigated the effects of IN-2001 on MCF-7 human breast cancer cells. The compound demonstrated remarkable anti-proliferative effects in a dose- and time-dependent manner. Key findings include:

  • Cell Cycle Arrest : IN-2001 induced cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells.
  • Gene Expression : The compound significantly increased the expression of the cyclin-dependent kinase inhibitor p21(WAF1), which is associated with cell cycle regulation .

Efficacy in Various Cancer Models

Research has shown that N-hydroxy-2-propenamide exhibits varying efficacy across different cancer cell lines:

Cancer Type IC50 Value (nM) Notes
MCF-7 (Breast)< 750Induces apoptosis and cell cycle arrest
HCT116 (Colon)< 400Significant dose-related activity observed
A549 (Lung)Not specifiedUnder investigation for clinical trials

Clinical Implications

The promising results from preclinical studies have led to further exploration of IN-2001 in clinical settings. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for combination therapies with other anticancer agents.

Ongoing Research

Current research is focusing on:

  • Combination Therapies : Exploring synergistic effects with other HDAC inhibitors or chemotherapeutics.
  • Polymorphic Forms : Investigating the pharmacokinetic properties of different polymorphic forms of N-hydroxy compounds to optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of acrylohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of histone deacetylase inhibition, acrylohydroxamic acid derivatives can bind to the zinc ion in the enzyme’s active site, leading to the inhibition of deacetylation of histones and affecting gene expression .

Comparison with Similar Compounds

N-Hydroxy Acrylamide Derivatives in HDAC Inhibitors

The N-hydroxy group is pivotal in HDAC inhibitors. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Application Reference
Panobinostat (FARYDAK®) 404950-80-7 C₂₁H₂₃N₃O₂ 349.43 Contains a 2-propenamide backbone with N-hydroxy and indole-based substituents HDAC inhibitor for myeloma
Pracinostat (SB939) - C₂₀H₃₀N₄O₂ 358.48 Features a benzimidazole substituent; potent HDAC inhibition Anticancer research
2-Propenamide, N-hydroxy-3-phenyl- 3669-32-7 C₉H₉NO₂ 163.17 Phenyl group at C3; simple hydroxamic acid structure Antioxidant, enzyme inhibition

Key Findings :

  • Panobinostat and pracinostat are structurally complex, with extended aromatic systems enhancing binding affinity to HDACs .
  • The phenyl-substituted derivative (CAS 3669-32-7) lacks these extensions, making it less potent in HDAC inhibition but useful in antioxidant assays .

Antioxidant Hydroxamic Acids

Hydroxamic acids, including N-hydroxy-2-propenamides, are studied for antioxidant activity. synthesizes compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10), which were tested in DPPH and β-carotene assays .

Property This compound3-phenyl- N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide
Molecular Weight 163.17 211.64 (C₁₀H₁₁ClNO₂)
Substituents Phenyl at C3 Cyclopropane ring; 4-chlorophenyl
Antioxidant Activity Moderate DPPH scavenging Higher activity due to chloro and cyclopropane groups

Key Differences :

  • Chlorine substituents in compounds enhance electron-withdrawing effects, improving radical stabilization .

Non-Hydroxy Acrylamide Derivatives

For context, non-hydroxylated acrylamides are widely used in polymers and crosslinkers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Application Reference
N,N'-Methylenebisacrylamide 110-26-9 C₇H₁₀N₂O₂ 154.17 Crosslinker in polyacrylamide gels
N-(Hydroxymethyl)acrylamide 924-42-5 C₄H₇NO₂ 101.10 Precursor in resin synthesis

Comparison with N-Hydroxy Derivatives :

  • N,N'-Methylenebisacrylamide lacks hydroxyl groups, limiting its biological activity but making it ideal for industrial crosslinking .
  • N-(Hydroxymethyl)acrylamide contains a hydroxymethyl (-CH₂OH) group instead of N-hydroxy, reducing its metal-chelating capacity .

Biological Activity

2-Propenamide, N-hydroxy- (also known as Dacinostat or NVP-LAQ824) is a compound recognized for its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 404951-53-7
  • Density : 1.290 ± 0.06 g/cm³ (predicted)
  • Solubility : Insoluble in water and ethanol; soluble in DMSO (≥17.45 mg/mL)
  • pKa : 8.81 ± 0.23 (predicted)

Dacinostat functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDAC activity, Dacinostat promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes.

Anticancer Effects

Dacinostat has shown promising results in various cancer studies:

  • Inhibition of Cancer Cell Lines :
    • IC50 Values : Dacinostat exhibits IC50 values <1 μM against several cancer cell lines including:
      • Colon cancer (HCT116 and H1299)
      • Breast cancer (MDA435)
      • Prostate cancer (DU145 and PC3)
      • Non-small cell lung cancer (A549) .
    • Apoptosis Induction : It has been reported to induce apoptosis in human breast cancer cells such as SKBR-3, BT-474, and MB-468 .
  • Multiple Myeloma :
    • A study indicated that Dacinostat significantly inhibits the growth of multiple myeloma cells in a dose-dependent manner .
  • Combination Therapies :
    • Research has explored the combination of Dacinostat with other agents like immunomodulators to enhance therapeutic efficacy against latent HIV reservoirs .

Other Biological Activities

Dacinostat's biological activity extends beyond oncology:

  • Neuroprotection : Evidence suggests that compounds similar to Dacinostat may provide neuroprotective effects against ischemic brain injury .
  • Anti-inflammatory Effects : It has been implicated in reducing inflammation in various models .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of Dacinostat:

  • A Phase 1/2 trial evaluated the combination of Dacinostat and peginterferon alfa-2a in HIV patients, showing potential for reactivating latent HIV without significant changes in total proviral DNA .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/ConditionsIC50 ValueReferences
Colon CancerHCT116, H1299< 1 μM
Breast CancerSKBR-3, BT-474, MB-468< 1 μM
Prostate CancerDU145, PC3< 1 μM
Non-Small Cell Lung CancerA549< 1 μM
Multiple MyelomaVarious Myeloma Cell LinesDose-dependent
HIV ReactivationLatent HIV ReservoirsNot specified

Q & A

Q. Q. How can computational modeling predict the β-sheet stabilization potential of N-hydroxy-2-propenamide in peptide backbones?

  • Methodological Answer :
  • Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields to analyze backbone dihedral angles. Compare to experimental circular dichroism (CD) spectra of N-hydroxy peptides .
  • Introduce proline mutations to test conformational rigidity and validate predictions via X-ray crystallography .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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